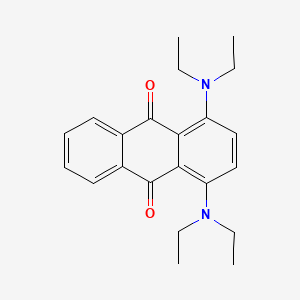

1,4-Bis(diethylamino)anthracene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59097-97-1 |

|---|---|

Molecular Formula |

C22H26N2O2 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

1,4-bis(diethylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C22H26N2O2/c1-5-23(6-2)17-13-14-18(24(7-3)8-4)20-19(17)21(25)15-11-9-10-12-16(15)22(20)26/h9-14H,5-8H2,1-4H3 |

InChI Key |

FUYUJTYVLZOEBC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C2C(=C(C=C1)N(CC)CC)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,4 Bis Diethylamino Anthracene 9,10 Dione and Its Analogues

General Synthetic Routes to 1,4-Diaminoanthracene-9,10-dione Core Structures

The construction of the 1,4-diaminoanthracene-9,10-dione core is a foundational step in the synthesis of the target compound and its analogues. The key approaches involve activating the 1 and 4 positions of the anthraquinone (B42736) ring system to facilitate the introduction of amino groups.

Nucleophilic substitution is a cornerstone of aminoanthraquinone synthesis. This approach involves the displacement of a suitable leaving group at the 1 and 4 positions of the anthraquinone ring by an amine nucleophile. Common leaving groups include hydroxyl (-OH) and halogen atoms (-Br, -Cl). For instance, the bromine atom in 1-amino-4-bromo-9,10-anthraquinones can be substituted by various (aryl)alkylamino groups to yield 4-substituted 1-aminoanthraquinones. researchgate.net This highlights the utility of halogenated anthraquinones as versatile intermediates.

The direct amination of hydroxyanthraquinones, such as 1,4-dihydroxyanthraquinone (quinizarin), is also a widely employed method. psu.eduresearchgate.net This reaction often requires the use of a catalyst and specific conditions to proceed efficiently. The nucleophilic substitution can be influenced by the nature of the substituents on the anthraquinone core and the amine being introduced. psu.eduevitachem.com

Given their importance in nucleophilic substitution reactions, the synthesis of halogenated anthracenedione precursors is a critical preliminary step. 1,4-Dichloroanthraquinone (B1630720) is a key intermediate that can be synthesized through a Friedel-Crafts acylation reaction. wikipedia.org This typically involves the reaction of a phthalic acid derivative, such as phthaloyl chloride, with a halogenated benzene, like 1,4-dichlorobenzene, in the presence of a Lewis acid catalyst such as aluminum chloride. wikipedia.orgnih.gov The resulting 2-(2',5'-dichlorobenzoyl)benzoic acid is then cyclized by heating in sulfuric acid to yield 1,4-dichloroanthraquinone. wikipedia.orggoogle.com

Brominated precursors are also valuable. For example, bromaminic acid (1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid) serves as a starting material for the synthesis of numerous dyes and biologically active anthraquinone derivatives through the substitution of the bromine atom. researchgate.netacs.org

Table 1: Synthesis of 1,4-Dichloroanthraquinone

| Starting Materials | Reagents | Key Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Phthaloyl chloride and p-dichlorobenzene | Aluminum trichloride | Condensation and oxidation | 1,4-Dichloroanthraquinone | researchgate.net |

| Phthalic anhydride (B1165640) and p-dichlorobenzene | Anhydrous aluminum chloride | Heating at 110-120°C, followed by dehydration with sulfuric acid | 1,4-Dichloroanthraquinone | google.com |

| Phthaloyl chloride and 1,4-dichlorobenzene | Friedel-Crafts catalysts | Acylation followed by cyclization in sulfuric acid | 1,4-Dichloroanthraquinone | wikipedia.org |

Oxidative and reductive steps are integral to many synthetic routes for aminoanthraquinones, particularly when starting from 1,4-dihydroxyanthraquinone (quinizarin). scirp.org The direct substitution of the hydroxyl groups of quinizarin (B34044) with amines can be challenging. To facilitate this reaction, quinizarin is often first reduced to its leuco form, 2,3-dihydro-1,4-dihydroxyanthraquinone (leucoquinizarin). acs.orggoogle.comnih.gov This reduction increases the reactivity of the C1 and C4 positions towards nucleophilic attack by amines.

The reaction of leucoquinizarin with an amine yields the corresponding leuco 1,4-diaminoanthraquinone (B121737) intermediate. researchgate.net This intermediate is then oxidized back to the stable anthraquinone system to afford the final 1,4-diaminoanthraquinone product. evitachem.com Air oxidation is commonly employed for this final step. google.com This reduction-amination-oxidation sequence is a powerful strategy for synthesizing symmetrically and asymmetrically substituted 1,4-diaminoanthraquinones.

Specific Approaches for Incorporating Diethylamino and Related Amino Substituents at the 1,4-Positions

To synthesize the target compound, 1,4-bis(diethylamino)anthracene-9,10-dione, general synthetic strategies are adapted by using diethylamine (B46881) or a related nucleophile.

The incorporation of diethylamino groups can be achieved by reacting a suitable anthraquinone precursor with diethylamine. A common precursor is a 1,4-disubstituted anthraquinone with good leaving groups, such as tosylates. For example, 1,4-ditosylanthraquinone can be reacted with diethylamine to first produce 1-(diethylamino)-4-tosylanthraquinone. A subsequent reaction with another amine can then be used to create unsymmetrically substituted diaminoanthraquinones. While not explicitly detailed for the bis(diethylamino) product, a similar reaction of 1,4-ditosylanthraquinone with an excess of n-butylamine in pyridine (B92270) at 100°C yields 1,4-bis-(n-butylamino)-anthraquinone, demonstrating the feasibility of this route for symmetrical N,N'-dialkyl-1,4-diaminoanthraquinones.

Another effective strategy involves the reaction of halogenated precursors with alkylamines. For instance, 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione readily reacts with a variety of alkylamines to form the corresponding 1,4-bis(alkylamino) derivatives after an oxidation step. evitachem.com Similarly, the reaction of 2,6-bis(3-chloropropionamido)anthracene-9,10-dione with diethylamine in refluxing ethanol (B145695) leads to the substitution of the chlorine atoms and the formation of a bis(diethylamino)-containing product. These examples strongly suggest that 1,4-dichloroanthraquinone would serve as a viable precursor for reaction with diethylamine to produce the target compound.

The reaction of the reduced form of 1,4-dihydroxyanthraquinone (leucoquinizarin) with primary alkylamines is also a well-established method for producing 1,4-di(alkylamino)anthraquinones. researchgate.netgoogle.com

The efficiency and yield of amination reactions are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, presence and type of catalyst, and the stoichiometry of the reactants.

For the synthesis of N,N'-dialkyl-1,4-diaminoanthraquinones from 1,4-ditosylanthraquinone, solvents such as pyridine or methylene (B1212753) chloride are used, with reaction temperatures around 100°C being effective. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from 3 to 24 hours.

When starting from 1,4-dihydroxyanthraquinone derivatives, the use of a catalyst can be crucial. For example, the amination of certain substituted anthraquinones with butylamine (B146782) has been studied in the presence of iodobenzene (B50100) diacetate [PhI(OAc)2] as a catalyst. evitachem.com The results indicated that the yield of the aminated product was significantly higher in the presence of the catalyst compared to the uncatalyzed reaction. Furthermore, the stoichiometry of the amine was found to be a critical factor, with higher equivalents of the amine leading to increased yields of the desired product. evitachem.com

Table 2: Effect of Reaction Conditions on Amination Yield

| Starting Material | Amine | Catalyst | Amine Equivalents | Yield | Reference |

|---|---|---|---|---|---|

| Anthracene-1,4-dione | Butylamine | PhI(OAc)2 | 225 | Decreased | evitachem.com |

| Anthracene-1,4-dione | Butylamine | None | 225 | Decreased | evitachem.com |

| Anthracene-1,4-dione | Butylamine | PhI(OAc)2 | 255 | Higher Yield | evitachem.com |

| 1,4-Ditosylanthraquinone | n-Butylamine | N/A | Excess | 68% | |

| 1,4-Ditosylanthraquinone | Diethylamine | N/A | Excess | 91% (mono-substituted) |

Compound Index

Strategies for Large-Scale Synthesis of 1,4-Bis(amino)anthracene-9,10-dione Derivatives

The industrial production of 1,4-bis(amino)anthracene-9,10-dione derivatives is pivotal for their use as intermediates in the manufacturing of a wide range of dyes and pigments. Several synthetic routes have been developed to ensure high yield and purity, suitable for large-scale operations.

One common industrial approach begins with 1,4-dihydroxyanthraquinone. This starting material can be converted to the leuco form of 1,4-diaminoanthraquinone through a reaction with ammonia (B1221849) in the presence of a reducing agent like sodium hydrosulfite or hydrazine (B178648) hydrate (B1144303). The leuco compound is then oxidized to yield 1,4-diaminoanthraquinone. A patented method describes reacting 1,4-dihydroxyanthraquinone with hydrazine hydrate and an organic solvent, followed by treatment with ammonia gas under pressure (0.2-0.5 MPa) at temperatures between 50-100°C for 3-4 hours. This process is advantageous as the mother liquor can be recycled, reducing ammonia consumption and production costs, making it suitable for large-scale production. google.com

Another significant strategy involves the amination of halogenated anthraquinones, a classic example of the Ullmann condensation. wikipedia.org This reaction typically involves the use of a copper catalyst to facilitate the substitution of halogens with amino groups. While traditionally requiring high temperatures and polar aprotic solvents, modern advancements have introduced milder reaction conditions. For instance, microwave-assisted copper(0)-catalyzed Ullmann coupling of bromaminic acid with amines in a phosphate (B84403) buffer has been shown to be efficient, with reaction times often as short as 2-30 minutes. nih.gov

Phase-transfer catalysis (PTC) has also emerged as a viable and economically feasible method for the N-alkylation of aminoanthraquinones. tandfonline.comtandfonline.com This technique allows for the synthesis of N-alkylated derivatives under mild conditions, often at room temperature, using a catalyst like tetrabutylammonium (B224687) bromide. tandfonline.comniscpr.res.in This method avoids the harsh conditions of high temperature and pressure associated with older methods, such as the condensation of anthraquinone sulfonates with alkylamines. tandfonline.com The use of PTC can lead to high yields of monoalkylated products. tandfonline.com

For the synthesis of symmetrically substituted 1,4-diaminoanthraquinones, reacting 1,4-ditosylanthraquinone with an excess of an amine is an effective method. For example, 1,4-bis-(n-butylamino)-anthraquinone has been prepared with a 68% yield by reacting 1,4-ditosylanthraquinone with n-butylamine in pyridine at 100°C. google.com

The table below summarizes various large-scale synthetic strategies for 1,4-bis(amino)anthracene-9,10-dione and its derivatives.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1,4-Dihydroxyanthraquinone | Hydrazine hydrate, organic solvent, NH3 (0.2-0.5 MPa, 50-100°C) | 1,4-Diaminoanthraquinone leuco body | High | google.com |

| 1,4-Ditosylanthraquinone | n-Butylamine, pyridine (100°C) | 1,4-Bis(n-butylamino)anthraquinone | 68% | google.com |

| 1-Aminoanthraquinone | Alkyl halide/sulfate, NaOH, K2CO3, Tetrabutylammonium bromide (PTC) | 1-Alkylaminoanthraquinones | High | tandfonline.comtandfonline.com |

| Bromaminic acid | Alkyl- or aryl-amines, Cu(0), phosphate buffer, microwave irradiation | Substituted 1-amino-4-(ar)alkylaminoanthraquinones | Not specified | nih.gov |

Purification and Isolation Techniques for Synthesized this compound Analogues

The purification and isolation of this compound and its analogues are critical steps to ensure the desired quality for their intended applications. The choice of technique depends on the nature of the impurities and the scale of the operation.

Recrystallization is a fundamental and widely used method for purifying solid organic compounds. The selection of an appropriate solvent system is crucial. For aminoanthraquinone derivatives, solvents such as ethanol are often employed. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor. google.com

Solvent extraction is another effective technique, particularly for separating the desired compound from impurities with different solubility characteristics. This method can be used to remove unreacted starting materials or byproducts. For instance, in the purification of dyes like methylene blue, a related compound, solvent extraction with carbon tetrachloride at a specific pH is used to separate the main product from other contaminating dyes. capes.gov.brbohrium.comtandfonline.comnih.govsemanticscholar.org This principle can be applied to the purification of this compound analogues by selecting a suitable solvent system that preferentially dissolves either the product or the impurities.

Chromatography is a powerful tool for the separation and purification of complex mixtures.

Column chromatography over silica (B1680970) gel or alumina (B75360) is frequently used to separate aminoanthraquinone derivatives from reaction byproducts. researchgate.netifmmi.com The choice of eluent (mobile phase) is critical for achieving good separation. For example, a mixture of dichloromethane (B109758) and petroleum ether has been used to separate aminoanthraquinone derivatives. acs.org

Thin-layer chromatography (TLC) is primarily used for monitoring the progress of a reaction and for preliminary analysis of the purity of a sample. google.comias.ac.in It can also be used on a preparative scale for small amounts of material. Different solvent systems can be employed to achieve separation, and the retention factor (Rf) values provide an indication of the polarity of the compounds. researchgate.net

The following table outlines common purification techniques for this compound analogues.

| Purification Technique | Description | Typical Solvents/Mobile Phases | Reference |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Ethanol, Carbon Tetrachloride | google.com |

| Solvent Extraction | Separating compounds based on their differential solubilities in two immiscible liquid phases. | Carbon Tetrachloride, Water (with pH adjustment) | capes.gov.brbohrium.comtandfonline.comnih.govsemanticscholar.org |

| Column Chromatography | Separating compounds based on their differential adsorption onto a solid stationary phase. | Dichloromethane/Petroleum Ether, Ethyl Acetate/Petroleum Ether | researchgate.netifmmi.comacs.org |

| Thin-Layer Chromatography | A qualitative and small-scale preparative technique for separating mixtures. | Acetic acid-water | researchgate.net |

Theoretical and Computational Investigations of 1,4 Bis Diethylamino Anthracene 9,10 Dione

Quantum Mechanical Calculations for Electronic Structure Analysis (e.g., RHF 6-31G)**

Quantum mechanical calculations are a cornerstone for analyzing the electronic structure of molecules like 1,4-bis(diethylamino)anthracene-9,10-dione. Methods such as the Restricted Hartree-Fock (RHF) with a 6-31G** basis set have been effectively employed to investigate the electronic properties of closely related 1,4-bis(alkylamino)anthracene-9,10-diones. nih.govuclouvain.be This level of theory provides a robust framework for understanding how the introduction of different substituent groups influences the electronic distribution within the anthracene-9,10-dione core. nih.govuclouvain.be

Molecular Orbital Studies and Energy Level Analysis (e.g., LUMO Energies)

Molecular orbital (MO) theory provides a powerful lens through which to view the electronic behavior of this compound. The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption spectra and its chemical reactivity.

Theoretical calculations have shown that substitutions on the 1,4-bis(alkylamino)anthracene-9,10-dione scaffold can significantly alter the energies of these frontier orbitals. nih.govuclouvain.be For instance, the introduction of electron-withdrawing groups at other positions on the ring can lead to a lowering of the LUMO energy. nih.govuclouvain.be A lower LUMO energy suggests that the molecule can be more easily reduced, which has implications for its potential biological activity, as some anticancer drugs in this class are believed to exert their effects through redox cycling. nih.govuclouvain.be

| Compound | Calculated LUMO Energy (eV) |

|---|---|

| 1,4-Bis(n-butylamino)anthracene-9,10-dione | 0.971 |

| 1,4-Bis(n-propylamino)-5,8-dichloroanthracene-9,10-dione | 0.920 |

| 1,4-Bis(n-propylamino)-5,8-bis(phenylsulfanyl)anthracene-9,10-dione | 0.838 |

Table 1: Calculated LUMO energies for 1,4-bis(alkylamino)anthracene-9,10-dione and its derivatives, demonstrating the effect of substitution on the LUMO energy level. Data is for illustrative purposes based on closely related compounds. uclouvain.be

Molecular Modeling and Docking Simulations for Predicting Intermolecular Interactions

Molecular modeling and docking simulations are invaluable computational tools for predicting how molecules like this compound might interact with biological macromolecules, such as DNA or proteins. nii.ac.jpacademie-sciences.frnih.gov The planar aromatic core of the anthracenedione structure is a key feature that suggests a potential for intercalation into the DNA double helix. nii.ac.jpnih.gov

Docking simulations can model the insertion of the anthracenedione ring between the base pairs of DNA. These simulations take into account various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding between the drug molecule and the DNA. The side chains, in this case, the diethylamino groups, play a crucial role in these interactions, often lying in the major or minor grooves of the DNA and forming specific contacts that contribute to the binding affinity and sequence selectivity. nii.ac.jp By calculating the interaction energy, these simulations can predict the most stable binding mode and provide insights into the structural changes that occur in both the DNA and the drug molecule upon complex formation. nii.ac.jp

Computational Prediction of Structural and Reactivity Properties

Computational methods can be used to predict a wide range of structural and reactivity properties of this compound. Geometric parameters such as bond lengths and dihedral angles can be calculated with a high degree of accuracy using methods like Density Functional Theory (DFT). nii.ac.jp These calculations can reveal the planarity of the molecule and the orientation of the substituent groups relative to the anthraquinone (B42736) core.

| Bond | DFT-Optimized Bond Length (Å) | X-ray Structure Bond Length (Å) |

|---|---|---|

| C=O | 1.234 | 1.223 |

| C-N | 1.365 | 1.354 |

Table 2: Comparison of selected calculated (DFT-optimized) and experimental (X-ray) bond lengths for 1,4-diaminoanthraquinone (B121737), a close analog of the title compound. nii.ac.jp

The electronic properties derived from quantum mechanical calculations, such as the energies of the frontier orbitals, can also be used to predict reactivity. A small HOMO-LUMO gap can indicate a higher chemical reactivity. The distribution of the HOMO and LUMO across the molecule can suggest which parts of the molecule are most likely to be involved in electron transfer reactions, providing clues to its chemical behavior.

In Silico Approaches to Rational Design and Prediction of Novel Anthracenedione Derivatives

The insights gained from theoretical and computational investigations of this compound provide a solid foundation for the rational design of novel anthracenedione derivatives with specific desired properties. sigmaaldrich.com In silico approaches are now an integral part of the drug discovery and materials science pipelines, allowing for the virtual screening of large libraries of compounds and the prediction of their properties before they are synthesized in the laboratory. sigmaaldrich.com

For example, if the goal is to design a new anticancer agent, computational models can be used to predict which modifications to the this compound structure would enhance its binding affinity to DNA or its ability to inhibit specific enzymes involved in cancer progression. By systematically altering the substituents on the anthraquinone ring or modifying the side chains, researchers can explore a vast chemical space and identify promising candidates for further experimental investigation. This computer-aided drug design (CADD) process can significantly reduce the time and cost associated with the development of new therapeutic agents. sigmaaldrich.com

Mechanistic Research of 1,4 Bis Diethylamino Anthracene 9,10 Dione and Analogues in Preclinical Models

Nucleic Acid Interaction Studies: DNA and RNA Binding Mechanisms

The interaction of anthracenedione derivatives with DNA is a cornerstone of their mechanistic profile. These interactions are multifaceted, involving direct insertion between base pairs and binding within the grooves of the DNA helix, leading to significant functional consequences for the cell.

DNA Intercalation and Groove Binding Characterization

The substitution pattern on the anthracene-9,10-dione scaffold is a critical determinant of the DNA binding mode. Molecular modeling studies have predicted that derivatives with substituents at the 1,4-positions, such as 1,4-Bis(diethylamino)anthracene-9,10-dione, engage in classical intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. In this configuration, both of the diethylamino side chains are positioned within the same groove of the DNA. nih.gov

In contrast, analogues with different substitution patterns, such as 1,5- or 2,6-disubstituted derivatives, may adopt a "threading" intercalation mode. nih.govnih.gov In this alternative conformation, the side chains are threaded through the DNA helix, with one occupying the major groove and the other in the minor groove. nih.govnih.gov Biophysical studies, including stopped-flow kinetics, have experimentally confirmed these distinct binding modes predicted by molecular modeling. nih.gov The binding of these compounds can also involve stacking interactions and engagement with the grooves and loops of DNA structures. cell.com

Unwinding of Closed-Circular DNA

A functional consequence of the interaction between anthracenedione derivatives and DNA is the unwinding of the double helix. The insertion of the planar anthraquinone (B42736) chromophore between DNA base pairs, characteristic of intercalation, forces a local separation of the strands. This action reduces the helical twist of the DNA.

This unwinding capability has been evaluated for various analogues, including a series of 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones. nih.gov Such studies are crucial for confirming the intercalative binding mode and understanding the compound's ability to alter DNA topology, which can interfere with essential cellular processes like replication and transcription. nih.gov

Thermal Stabilization of DNA Duplexes and G-Quadruplex Structures

The binding of anthracenedione derivatives can significantly increase the thermal stability of DNA structures. This stabilization is particularly notable for G-quadruplex (G4) DNA, which are non-canonical secondary structures found in telomeric regions and the promoter regions of oncogenes. cell.com The interaction with these compounds can lock the G4 structure into a more stable conformation, making it more resistant to thermal denaturation.

The melting temperature (Tm), the temperature at which half of the DNA is unwound, is a key parameter used to quantify this stabilization. For instance, certain 2,6-disubstituted amidoanthracene-9,10-diones have been shown to increase the Tm of G-quadruplex DNA, indicating a potent stabilizing effect. nih.govresearchgate.net This stabilization is thought to arise from the stacking of the anthraquinone moiety over the G-tetrads that characterize the G4 structure. researchgate.net

| Compound Analogue | DNA Structure | Result |

|---|---|---|

| 2,6-disubstituted amidoanthracene-9,10-diones | G-Quadruplex DNA | Increased thermal denaturation temperature, indicating stabilization. |

Biophysical Techniques for DNA-Compound Association Constant Determination

A range of biophysical techniques are employed to quantify the binding affinity between anthracenedione derivatives and DNA. The association constant (Kb) is a measure of the strength of this interaction. Methods such as UV-visible spectroscopic titrations, fluorescence measurements, circular dichroism (CD) spectral titrations, and Surface Plasmon Resonance (SPR) are commonly used. cell.comresearchgate.net

For example, SPR analysis of the interaction between synthesized substituted anthraquinone derivatives and the human telomeric G-quadruplex sequence d-[AGGG(TTAGGG)3] has yielded specific binding affinity values. cell.com These quantitative data are essential for establishing structure-activity relationships, which can guide the design of new analogues with enhanced DNA binding characteristics. nih.gov

| Compound Analogue | DNA Structure | Association Constant (Kb) | Technique |

|---|---|---|---|

| N-1DEA | d-[AGGG(TTAGGG)3] | 5.4 × 105 M-1 | SPR |

| N-2DEA | d-[AGGG(TTAGGG)3] | 1.6 × 106 M-1 | SPR |

Enzyme Inhibition Investigations

Beyond direct DNA binding, anthracenedione derivatives are known to target and inhibit crucial nuclear enzymes involved in maintaining DNA topology, such as topoisomerase II.

Topoisomerase II Inhibition by Anthracenedione Derivatives

Topoisomerase II is a vital enzyme that resolves topological problems in DNA by creating transient double-strand breaks. Many anthracenedione derivatives function by targeting this enzyme. They act as "topoisomerase poisons," stabilizing the covalent complex formed between topoisomerase II and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cellular apoptosis.

Studies on novel aza-anthracene-9,10-dione analogues have demonstrated their ability to induce topoisomerase II-mediated DNA cross-linking. nih.gov Using purified enzyme, it was confirmed that these agents could stabilize the covalent enzyme-DNA complex, which is a hallmark of topoisomerase II inhibition. nih.gov This mechanism is a key component of the cytotoxic activity observed for many compounds within this class. nih.gov

Cellular Mechanism Investigations in In Vitro Models (Excluding Clinical Outcomes)

Induction of Apoptosis in Various Cancer Cell Lines

A significant body of preclinical research has demonstrated that anthracenedione derivatives are potent inducers of apoptosis, or programmed cell death, in a wide array of cancer cell lines. This pro-apoptotic activity is a cornerstone of their potential as anticancer agents. For instance, certain anthracenedione derivatives isolated from natural sources have been shown to induce apoptosis in both drug-sensitive (KB) and multidrug-resistant (KBv200) human epidermoid carcinoma cells. nih.govnih.gov This induction is confirmed through various cellular assays, including Hoechst 33258 staining which reveals characteristic apoptotic nuclear condensation and fragmentation, as well as the detection of DNA fragmentation and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

The molecular mechanisms underlying this apoptosis induction are often multifactorial. A common pathway involves mitochondrial dysfunction. nih.gov This is characterized by the loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The release of cytochrome c is a critical step that triggers the activation of a cascade of caspases, which are the executive enzymes of apoptosis. Studies on anthracenedione derivative 1403P-3 showed the activation of caspases-2, -3, -7, -8, and -9. nih.gov Furthermore, the apoptosis triggered by this compound was also linked to the death receptor pathway. nih.gov In some cases, the generation of reactive oxygen species (ROS) is also implicated in the apoptotic process induced by these compounds. nih.gov However, certain derivatives can induce apoptosis through ROS-independent mitochondrial pathways. nih.gov

Cell Cycle Arrest Modulations in Preclinical Cellular Studies

In addition to inducing apoptosis, 1,4-disubstituted anthracene-9,10-dione analogues have been shown to modulate the cell cycle in cancer cells, often leading to arrest at specific phases. This disruption of the normal cell division cycle prevents cancer cell proliferation. A frequent observation in preclinical cellular studies is the induction of cell cycle arrest in the G2/M phase. nih.govnih.gov This effect is consistent with the mechanism of action of DNA topoisomerase II inhibitors, a class to which many anthracenedione derivatives belong. nih.gov These inhibitors interfere with the enzyme responsible for resolving DNA tangles during replication and transcription, leading to DNA damage and subsequent cell cycle arrest.

Analysis of Signaling Pathways in Cellular Contexts (e.g., HIF-1α pathway)

The anticancer effects of anthracenedione derivatives are also mediated through their interaction with and modulation of key cellular signaling pathways that are often dysregulated in cancer. One such critical pathway involves the Hypoxia-Inducible Factor-1α (HIF-1α). Solid tumors often contain regions of low oxygen, or hypoxia, which promotes tumor survival and progression through the activation of the HIF-1α pathway.

Research on 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4), an analogue of the subject compound, has shown that it can suppress the hypoxia-induced activation of the HIF-1α pathway in colorectal cancer cells. nih.gov This suppression contributes to its antitumor effects, particularly in the hypoxic microenvironment of tumors. In addition to the HIF-1α pathway, other signaling pathways are also affected. For instance, some anthracenedione derivatives have been found to induce apoptosis through the activation of the JNK signaling pathway, which is often triggered by cellular stress, including the generation of reactive oxygen species (ROS). mdpi.com The modulation of these crucial signaling pathways highlights the multifaceted mechanisms by which these compounds exert their cytotoxic effects on cancer cells.

Studies on Compound Activity in Drug-Resistant Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A key mechanism of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Encouragingly, several studies have demonstrated that certain 1,4-disubstituted anthracenedione analogues are effective against drug-resistant cancer cell lines.

For example, anthracenedione derivatives have shown potent cytotoxicity not only to drug-sensitive parental KB cells but also to their multidrug-resistant counterpart, KBv200 cells, which overexpress P-gp. nih.govnih.gov In some cases, these compounds exhibit similar IC50 values in both sensitive and resistant cell lines, indicating their potential to circumvent this common resistance mechanism. nih.gov Similarly, a novel series of 1,4-disubstituted aminoanthraquinones were found to be up to 5-fold more potent against cisplatin-resistant ovarian cancer cell lines (A2780/cp70 and A2780/MCP1) compared to the wild-type cells. nih.govacs.org The ability of these anthracenedione derivatives to maintain or even increase their activity in drug-resistant models underscores their potential for treating refractory cancers.

| Compound/Derivative | Cancer Cell Line | Resistance Mechanism | Observation |

| Anthracenedione derivative 6 | KBv200 (human epidermoid carcinoma) | P-gp overexpression | Potent cytotoxicity (IC50: 3.21 µM), similar to sensitive KB cells (IC50: 3.17 µM). nih.gov |

| Anthracenedione derivative 1403P-3 | KBv200 (human epidermoid carcinoma) | P-gp overexpression | Potent cytotoxicity (IC50: 19.27 µM), similar to sensitive KB cells (IC50: 19.66 µM). nih.gov |

| Nonsymmetrical 1,4-disubstituted aminoanthraquinones | A2780/cp70, A2780/MCP1 (ovarian cancer) | Cisplatin resistance | Up to 5-fold increased potency in resistant cells compared to wild-type. nih.govacs.org |

Redox Activity and Bioreductive Activation Mechanisms of Anthracenedione Systems

The anthracenedione core is a redox-active system, and this property is fundamental to the mechanism of action of many of its derivatives, including their potential for bioreductive activation. Bioreductive drugs are prodrugs that are activated to their more cytotoxic form under hypoxic conditions, which are prevalent in solid tumors. This targeted activation offers a therapeutic advantage by selectively targeting cancer cells in the tumor microenvironment while sparing well-oxygenated normal tissues.

Banoxantrone (AQ4N) is a notable example of a bioreductively activated anthracenedione. It is an aliphatic N-oxide prodrug that is relatively non-toxic. However, in the hypoxic environment of tumors, it is metabolized and reduced by enzymes such as cytochrome P450 (CYP450) isozymes to its active form, 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4). nih.gov This active metabolite, AQ4, is a potent topoisomerase II inhibitor that induces DNA damage and subsequent apoptosis. nih.gov The selective conversion of the prodrug to its cytotoxic form in hypoxic tumor cells is a key feature of its anticancer activity. nih.gov

The redox properties of anthracenedione derivatives are also being explored for applications beyond bioreductive drugs, such as in nonaqueous redox flow batteries for large-scale energy storage. kuleuven.be Cyclic voltammetry experiments on these compounds reveal multiple, reversible one-electron redox transitions, highlighting the inherent electrochemical activity of the anthracenedione scaffold. kuleuven.be This redox activity is central to both their bioactivity in preclinical models and their potential in other technological fields.

Future Research Directions and Unresolved Challenges for 1,4 Bis Diethylamino Anthracene 9,10 Dione

Advancements in Targeted Synthetic Methodologies for Complex Derivatives

The synthesis of aminoanthraquinone derivatives has historically been a cornerstone of the dye industry. wikipedia.org However, creating complex, precisely functionalized derivatives of 1,4-Bis(diethylamino)anthracene-9,10-dione for advanced applications presents ongoing challenges. The electron-withdrawing nature of the anthraquinone (B42736) core can render certain positions difficult to modify, necessitating the development of more sophisticated synthetic strategies. colab.ws

Future research will likely focus on:

Novel Catalytic Systems: Exploring new catalysts, such as copper-catalyzed Ullmann reactions or palladium-catalyzed cross-coupling reactions, can provide more efficient and selective routes to introduce a wide array of functional groups onto the anthraquinone scaffold. nih.govbohrium.com These methods could enable the synthesis of derivatives with tailored electronic, optical, or biological properties.

Continuous-Flow Synthesis: For industrial-scale production, moving from traditional batch processing to continuous-flow methods offers significant advantages in safety, efficiency, and scalability. mdpi.comresearchgate.net Future work should adapt and optimize flow chemistry for the multistep synthesis of complex 1,4-diaminoanthraquinone (B121737) derivatives, which is often a challenge in current manufacturing. google.com

Late-Stage Functionalization: Developing methods for late-stage functionalization is crucial. This involves modifying a core molecule like this compound in the final steps of a synthetic sequence, allowing for the rapid generation of a diverse library of analogues for screening in various applications.

The development of these methodologies is fundamental to overcoming the current limitations in creating structurally diverse anthraquinone derivatives. colab.ws

Integration of Advanced Computational Techniques for Enhanced Predictive Modeling

Computational chemistry has emerged as a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research and reducing development time and costs. For this compound and its analogues, advanced computational techniques are expected to play a pivotal role.

Key areas for future computational research include:

Predicting Spectroscopic and Electronic Properties: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have already been used to predict the UV-visible absorption spectra of substituted anthraquinones with reasonable accuracy. uclouvain.beresearchgate.net Future efforts should refine these models to more accurately predict the photophysical properties of complex derivatives, which is essential for their application in materials like OLEDs. researchgate.netrsc.org

Modeling Biological Interactions: Molecular docking and other computational approaches can be used to predict how these compounds interact with biological targets, such as DNA or specific enzymes. nih.gov This can help in designing new derivatives with enhanced potency and selectivity for applications like anticancer agents. researchgate.net

Structure-Activity Relationship (SAR) Studies: By combining computational modeling with experimental data, robust SAR models can be developed. These models can identify the key structural features responsible for a desired activity, whether it be cytotoxicity against cancer cells or electrochemical performance in a battery. frontiersin.org

The table below summarizes various computational methods and their potential applications for studying this compound derivatives.

| Computational Method | Application Area | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Materials Science, Biology | Molecular geometry, electronic structure, redox potentials | Design of new materials for electronics and energy storage; understanding biological reactivity. |

| Time-Dependent DFT (TD-DFT) | Materials Science, Dyes | UV-Visible absorption spectra, excitation energies | Rational design of new dyes and fluorescent probes with specific optical properties. researchgate.net |

| Molecular Docking | Medicinal Chemistry | Binding affinity and mode to biological targets (e.g., enzymes, DNA) | In-silico screening and design of potent enzyme inhibitors or DNA intercalating agents. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry, Toxicology | Biological activity (e.g., cytotoxicity), toxicity | Prediction of the biological effects of new derivatives, prioritizing synthesis and testing. |

Elucidation of Novel Mechanistic Insights into Biological Interactions in Complex Preclinical Systems

Aminoanthraquinones are known for their wide range of biological activities, including anticancer properties. nih.govresearchgate.net The planar structure of the anthraquinone core allows it to intercalate with DNA, and derivatives can inhibit crucial enzymes like topoisomerases and telomerase. nih.govnih.gov However, the precise mechanisms of action, especially for specific derivatives like this compound, are not fully understood.

Future research should aim to:

Identify Specific Molecular Targets: While DNA is a known target, these compounds likely interact with multiple cellular components. Advanced proteomics and genomics approaches can help identify specific protein targets and signaling pathways affected by these molecules. Some studies suggest that the anticancer effects can be mediated through the generation of reactive oxygen species (ROS) and activation of specific signaling pathways like the JNK pathway. mdpi.com

Utilize Advanced Preclinical Models: Moving beyond simple 2D cell cultures to more complex models like 3D organoids and in vivo animal models is essential to understand how these compounds behave in a more physiologically relevant environment. This will provide better insights into their efficacy, metabolism, and potential toxicity.

Investigate Drug Resistance Mechanisms: As with many anticancer agents, resistance is a major challenge. Future studies need to explore the mechanisms by which cancer cells might develop resistance to aminoanthraquinone derivatives and devise strategies to overcome it.

A deeper understanding of these biological interactions is critical for the rational design of new therapeutic agents with improved efficacy and reduced side effects. nih.gov

Development of Next-Generation Functional Materials and Energy Storage Components

The unique electronic and optical properties of the anthracene-9,10-dione scaffold make it an attractive building block for advanced functional materials. nih.gov Research in this area is expanding beyond traditional dyes to cutting-edge applications in electronics and energy storage.

Future opportunities include:

Organic Redox Flow Batteries (RFBs): Diaminoanthraquinones are promising candidates for non-aqueous RFBs due to their ability to exist in multiple stable oxidation states. cornell.edu A key challenge is their limited solubility in suitable organic solvents. researchgate.net Future work will focus on synthesizing derivatives with functional groups, such as oligoethylene glycol chains, to dramatically increase solubility and, consequently, the energy density of the battery. acs.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are widely used in OLEDs as emitting and charge-transporting materials. rsc.orgrsc.org By modifying the substituents on the this compound core, it may be possible to tune the emission color, improve quantum efficiency, and enhance the thermal stability of OLED devices.

Polymeric Dyes and Functional Polymers: Incorporating the 1,4-diaminoanthraquinone chromophore into polymer backbones can lead to new materials with interesting properties for applications ranging from advanced textiles to organic electronics. scirp.orgresearchgate.net

The table below highlights potential applications and the key properties of anthraquinone derivatives that are being explored.

| Application | Key Property | Future Research Goal |

| Redox Flow Batteries | Multiple stable redox states | Increase solubility and electrochemical stability. researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Fluorescence, charge transport | Tune emission color and improve device efficiency and lifetime. rsc.org |

| Organic Photovoltaics (OPVs) | Light absorption, charge separation | Broaden absorption spectrum and enhance charge carrier mobility. ontosight.ai |

| Functional Polymers | Color, redox activity, conductivity | Develop processable materials with tailored optoelectronic properties. scirp.org |

Addressing Scalability and Purity Challenges for Diverse Research Applications

For any promising compound to move from laboratory curiosity to widespread application, its synthesis must be scalable, cost-effective, and yield a product of high purity. While the synthesis of simple aminoanthraquinones is well-established in the dye industry, the production of complex, highly functionalized derivatives for biomedical or materials science applications faces significant hurdles. wikipedia.org

Unresolved challenges that require future focus are:

Scalable Synthesis: Many novel synthetic methods that work well on a milligram scale in a research lab are difficult to translate to kilogram-scale production. researchgate.net Future research must focus on developing robust and scalable synthetic routes, potentially utilizing technologies like continuous-flow reactors to improve safety and efficiency for reactions that are hazardous in large batches. mdpi.com

Purification Strategies: The synthesis of complex organic molecules often results in a mixture of products and byproducts that are difficult to separate. This is particularly true for anthraquinone derivatives where isomers can have very similar physical properties. Developing efficient and scalable purification techniques, such as advanced chromatographic methods, is essential to obtain materials with the high purity required for applications in medicine and electronics. bohrium.com

Cost-Effectiveness: The starting materials and reagents for complex syntheses can be expensive. A major challenge is to design synthetic pathways that utilize cheaper, more readily available starting materials without sacrificing yield or purity. acs.org

Successfully addressing these challenges will be critical for the commercial viability and widespread adoption of new technologies based on this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.